molecular formula C10H15N5 B14404375 3-Azido-2,5-dipropylpyrazine CAS No. 88346-48-9

3-Azido-2,5-dipropylpyrazine

Cat. No.: B14404375
CAS No.: 88346-48-9
M. Wt: 205.26 g/mol
InChI Key: YSCSHSMSFYPBQQ-UHFFFAOYSA-N
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Description

3-Azido-2,5-dipropylpyrazine is a pyrazine derivative characterized by two propyl groups at positions 2 and 5 of the aromatic ring and an azido (-N₃) functional group at position 2. Pyrazines are nitrogen-containing heterocyclic compounds widely studied for their applications in medicinal chemistry, agrochemicals, and flavor/fragrance industries due to their structural versatility and reactivity. The azido group introduces unique properties, such as high-energy content and participation in click chemistry (e.g., Huisgen cycloaddition), making this compound valuable for synthesizing triazole-linked derivatives or energetic materials.

Properties

CAS No.

88346-48-9

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

3-azido-2,5-dipropylpyrazine

InChI

InChI=1S/C10H15N5/c1-3-5-8-7-12-9(6-4-2)10(13-8)14-15-11/h7H,3-6H2,1-2H3

InChI Key

YSCSHSMSFYPBQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C(=N1)N=[N+]=[N-])CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an appropriate precursor, such as a halogenated pyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions often require moderate temperatures to ensure the efficient formation of the azido compound.

Industrial Production Methods: While specific industrial production methods for 3-Azido-2,5-dipropylpyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2,5-dipropylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: LiAlH₄, Pd/C, H₂

    Substitution: NaN₃, DMSO, CH₃CN

    Cycloaddition: Copper catalysts, alkynes

Major Products:

    Reduction: Corresponding amines

    Substitution: Alkyl azides

    Cycloaddition: Triazoles

Mechanism of Action

The mechanism of action of 3-Azido-2,5-dipropylpyrazine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used for labeling and functionalization purposes . The azido group serves as a reactive handle that can be selectively targeted in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from the provided evidence and extrapolated for the target compound:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Azido-2,5-dipropylpyrazine 2,5-dipropyl, 3-azido C₁₀H₁₇N₅ ~223.28 (calculated) High reactivity (azido group), potential for click chemistry or energetic materials. -
3-Isopentyl-2,5-dimethylpyrazine 2,5-dimethyl, 3-isopentyl C₁₁H₁₈N₂ 178.28 Flavor/fragrance applications (volatile, hydrophobic).
2,5-Dimethyl-3-propylpyrazine 2,5-dimethyl, 3-propyl C₉H₁₄N₂ 150.22 Used in food flavoring (nutty/roasted aroma), low polarity.
3-Ethyl-2,5-dimethylpyrazine 2,5-dimethyl, 3-ethyl C₈H₁₂N₂ 136.19 Common in thermal reaction flavors (e.g., cooked meat), higher volatility.

Key Observations:

Functional Group Differences :

  • The azido group in 3-Azido-2,5-dipropylpyrazine distinguishes it from alkyl-substituted analogs. This group likely increases its reactivity and instability compared to the methyl, ethyl, or propyl substituents in other pyrazines .
  • Alkyl groups (e.g., isopentyl in ) enhance hydrophobicity and volatility, making them suitable for flavor applications, whereas the azido group may limit volatility due to polar interactions.

Molecular Weight and Stability :

  • The calculated molecular weight of 3-Azido-2,5-dipropylpyrazine (~223.28 g/mol) is significantly higher than analogs like 2,5-dimethyl-3-propylpyrazine (150.22 g/mol) . This could reduce volatility but increase thermal stability depending on the azido group’s decomposition kinetics.

Potential Applications: Alkylpyrazines (e.g., 2,5-dimethyl-3-propylpyrazine ) are well-documented in flavor industries, whereas azido-containing pyrazines may find niche roles in pharmaceuticals (e.g., prodrugs) or materials science (e.g., polymer crosslinking).

Synthetic Challenges :

  • Introducing an azido group typically requires azidation reactions (e.g., nucleophilic substitution with NaN₃), which may compete with side reactions in polyalkylated pyrazines. By contrast, alkylpyrazines are often synthesized via Maillard reactions or alkylation of simpler pyrazines .

Research Findings and Limitations

  • However, AZT’s mechanism (nucleoside analog) differs fundamentally from pyrazine derivatives.
  • Thermal Behavior : The azido group’s propensity for exothermic decomposition may limit applications in high-temperature environments compared to stable alkylpyrazines .

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